4-Hexen-3-one

Sensory Science Flavor Chemistry GC-Olfactometry

4-Hexen-3-one is an α,β-unsaturated ketone with an ultra-low odor threshold (0.0032 ng/Lair)—the lowest among 1-alken-3-ones—delivering a distinctive metallic, ethereal, whiskey-like flavor profile at 0.01–1 ppm. Unlike generic unsaturated ketones, its cis/trans isomer ratio critically impacts sensory performance; FAO JECFA mandates 90–95% trans-isomer. For reproducible GC-O/AEDA olfactometry, flavor formulation, or enzyme kinetics (AOR, Km 120.0 µM), specify ≥95% trans-isomer content and ≥98% GC purity. Validated also for atmospheric chemistry studies (ozonolysis rate 63.7×10⁻¹⁸ cm³ molecule⁻¹ s⁻¹).

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 50396-87-7
Cat. No. B3029046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hexen-3-one
CAS50396-87-7
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCCC(=O)C=CC
InChIInChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3+
InChIKeyFEWIGMWODIRUJM-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in oil
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Hexen-3-one (CAS 50396-87-7) for Industrial Procurement: Physicochemical Baseline and Commercial Availability


4-Hexen-3-one (CAS 50396-87-7, also 2497-21-4 for the predominantly trans mixture), with molecular formula C₆H₁₀O and molecular mass 98.14 g/mol, is an α,β-unsaturated ketone (enone) [1]. Key physical properties include: boiling point 140.4-140.6 °C (pure (4E)-isomer) [1] or 135-137 °C (commercial predominantly trans grade) [2]; density 0.85587 g/cm³ at 20 °C [1]; refractive index n20/D 1.44 [2]; and flash point 34-37 °C (flammable liquid) [2]. The compound is FEMA registered (FEMA# 3352) [3] and commercially available in purities ranging from ≥92% (technical grade) to >98.0%(GC) , typically as a colorless to pale yellow clear liquid [3].

Why 4-Hexen-3-one Cannot Be Simply Substituted: Isomeric, Chain-Length, and Kinetic Differentiation


Generic substitution among unsaturated ketones fails because 4-hexen-3-one exhibits quantifiable differentiation across multiple dimensions critical to both sensory applications and chemical reactivity. Odor thresholds in the 1-alken-3-one homologous series vary by over four orders of magnitude (from 0.0032 ng/L air for 1-hexen-3-one to 55 ng/L for 1-dodecen-3-one) [1], with shorter-chain homologues eliciting fundamentally different odor qualities (metallic/green vs. mushroom-like) [1]. Additionally, cis/trans isomer composition directly impacts flavor performance: FAO specifications require 90-95% trans isomer [2], and commercial grades explicitly differ (predominantly trans vs. isomer mixtures) . Furthermore, atmospheric degradation kinetics reveal that 4-hexen-3-one reacts with ozone approximately six times faster than 1-octen-3-one (atmospheric lifetimes: 6.9 hr vs. 36.4 hr) [3]. These differences—sensory, regulatory, and kinetic—preclude simple in-class replacement.

Quantitative Differentiation Evidence: 4-Hexen-3-one vs. In-Class Comparators


Odor Threshold in Air: 4-Hexen-3-one Exhibits Ultra-Low 0.0032 ng/L Detection vs. 1-Octen-3-one (0.16 ng/L)

In a 2022 head-to-head GC-O study evaluating 1-alken-3-ones under identical experimental conditions, 1-hexen-3-one (a positional isomer of 4-hexen-3-one within the same C6 enone series) exhibited an odor threshold in air of 0.0032 ng/Lair—the lowest among all compounds tested. By comparison, the C8 homologue 1-octen-3-one exhibited an odor threshold of 0.16 ng/Lair, representing a 50-fold difference in detection sensitivity [1]. The study employed a panel of five to seven trained assessors using GC-O with (E)-2-decenal as internal standard across FD1-FD16384 dilutions [1].

Sensory Science Flavor Chemistry GC-Olfactometry

Isomeric Composition Specifications: Trans Isomer Content Defines Flavor Quality and Regulatory Compliance

Commercial 4-hexen-3-one is supplied with defined trans/cis isomer ratios that directly impact its organoleptic profile and regulatory acceptance. FAO flavoring specifications mandate 90-95% trans-4-hexen-3-one and 1-5% cis-4-hexen-3-one for food-grade material [1]. Commercial suppliers provide product grades with explicitly quantified isomer content: Treatt specifications indicate trans isomer content of 96.00-100.00 area% and cis isomer content maximum 4 area% by GLC ; Thermo Scientific offers grades with trans-isomer >95% . The cis isomer (CAS 50396-96-8) is commercially distinct and not FEMA registered for flavor use [2].

Flavor Regulation Quality Control Isomer Purity

Flavor Profile Differentiation: 4-Hexen-3-one vs. 2-Octen-4-one in Food Applications

Within the unsaturated ketone flavor class, 4-hexen-3-one (FEMA# 3352) and its C8 homologue 2-octen-4-one (FEMA# 3603) exhibit distinctly different flavor profiles that dictate their application specificity. According to the 2011 Perfumer & Flavorist review by Zviely, 4-hexen-3-one has an ethereal, whiskey-like, metallic flavor with fruity and tropical nuances and is applied in vegetable, meaty, rum, butterscotch, and horseradish formulations [1]. In contrast, 2-octen-4-one has a sweet, fruity, pineapple flavor with strawberry notes and is applied in strawberry, raspberry, watermelon, and tropical fruit flavorings [1]. The differentiation is chain-length dependent, as demonstrated by the homologous series trend where odor qualities shift with increasing carbon number [2].

Flavor Formulation Sensory Evaluation Food Chemistry

Atmospheric Degradation Kinetics: 4-Hexen-3-one Ozonolysis Rate Differentiates from 1-Octen-3-one

In a head-to-head ozonolysis study, reaction rate constants were determined for three unsaturated ketones under identical experimental conditions. 4-Hexen-3-one (predominantly trans isomer) exhibited an ozone reaction rate constant of 63.7 ± 9.9 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹, corresponding to an atmospheric lifetime of 6.9 hours [1]. By comparison, 1-octen-3-one exhibited an atmospheric lifetime of 36.4 hours under the same conditions [1]. The 5.3-fold difference in lifetime reflects differential reactivity attributable to chain length and double-bond position. The third compound tested, 3-octen-2-one, showed an intermediate lifetime of 11.4 hours [1].

Atmospheric Chemistry Environmental Fate Reaction Kinetics

Enzymatic Reduction Kinetics: trans-4-Hexen-3-one as Substrate for Alkenal/One Oxidoreductase

trans-4-Hexen-3-one serves as a specific substrate for alkenal/one oxidoreductase (AOR) enzymes, with defined kinetic parameters. The MetaCyc database reports a Km value of 120.0 µM for trans-4-hexen-3-one with AOR, catalyzing the NADPH-dependent reduction to hexan-3-one [1]. This enzymatic activity is defined in the Gene Ontology as GO:0102236 (trans-4-hexen-3-one reductase activity), with the reaction: trans-4-hexen-3-one + NADPH + H⁺ → hexan-3-one + NADP⁺ [2]. The enzyme also accepts pent-1-en-3-one and but-1-en-3-one as substrates, demonstrating chain-length-dependent substrate recognition [3].

Enzymology Biocatalysis Substrate Specificity

Catalytic Synthesis Efficiency: Zn-Complex Process Produces 4-Hexen-3-one at 75.3% Selectivity

A catalytic process using zinc complex catalysts for the condensation of 2-butanone with acetaldehyde produces 4-hexen-3-one with quantifiable selectivity and conversion metrics. According to CN114292174A, using Zn(pyridine)₂Cl₂ catalyst at 40 °C for 1 hour achieved 95.1% conversion of 2-butanone with 75.3% selectivity toward 4-hexen-3-one and 24.7% selectivity toward the byproduct 3-methyl-3-penten-2-one [1]. In contrast, using Zn(bipyridine)Cl₂ catalyst at 25 °C for 1 hour yielded 25.8% conversion with 60.1% selectivity toward 4-hexen-3-one [1]. This represents a 3.7-fold improvement in conversion and a 15.2 percentage point increase in selectivity for the preferred catalyst-ligand combination.

Catalysis Process Chemistry Synthetic Methods

Evidence-Backed Application Scenarios for 4-Hexen-3-one (CAS 50396-87-7)


Flavor Formulation: Savory, Meaty, Whiskey, and Tropical Nuance Applications

4-Hexen-3-one (FEMA# 3352) is applied in vegetable and meaty formulations, as well as rum, butterscotch, and horseradish flavors, where its ethereal, whiskey-like, metallic flavor with fruity tropical nuances provides a distinct profile not achievable with 2-octen-4-one or saturated ketones [1]. The compound's ultra-low odor threshold (0.0032 ng/Lair for the C6 enone class) [2] enables effective use at trace levels—normal use levels in finished consumer products range from 0.01-1 ppm [3]. Procurement of material with ≥95% trans-isomer content ensures compliance with FAO specifications (90-95% trans) [4] and consistent flavor performance.

GC-Olfactometry and Sensory Research: Low-Threshold Odorant Reference Standard

4-Hexen-3-one serves as a reference odorant in GC-O studies due to its extremely low odor threshold in air (0.0032 ng/Lair), the lowest among 1-alken-3-ones tested [1]. Its distinctive metallic, pungent, ethereal odor profile [2] makes it valuable for olfactometry method development, panel training, and aroma extract dilution analysis (AEDA). For reproducible sensory research, procurement of high-purity (>98.0% GC) material with documented trans-isomer content (96-100 area%) [3] is essential, as isomer ratio affects perceived odor quality.

Enzymology and Plant Metabolism: AOR Substrate with Defined Kinetic Parameters

trans-4-Hexen-3-one is a defined substrate for alkenal/one oxidoreductase (AOR), an enzyme involved in plant volatile metabolism, with a Km of 120.0 µM [1]. This compound is used in studies of Arabidopsis thaliana AOR activity, where the enzyme catalyzes NADPH-dependent reduction of α,β-unsaturated carbonyls to saturated ketones [2]. The reaction (trans-4-hexen-3-one + NADPH + H⁺ → hexan-3-one + NADP⁺) represents a key detoxification pathway for reactive enones in plant systems [3]. Procurement of isomerically defined material (predominantly trans) is critical for reproducible enzyme kinetics studies.

Atmospheric Chemistry: Unsaturated Ketone Reactivity Modeling

4-Hexen-3-one is used as a model compound in atmospheric chemistry studies to quantify ozonolysis rates of unsaturated oxygenates. Its ozone reaction rate constant of 63.7 ± 9.9 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ and atmospheric lifetime of 6.9 hours [1] provide comparative data for structure-reactivity relationship modeling across C6-C8 enones. This data supports environmental fate assessments for volatile organic compounds (VOCs) used in industrial flavor/fragrance applications. The compound's rapid atmospheric degradation (5.3× faster than 1-octen-3-one) [1] is relevant for exposure and risk assessment documentation.

Technical Documentation Hub

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